molecular formula C18H18N4O3S2 B12487252 4-(3,4-diethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

4-(3,4-diethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

Cat. No.: B12487252
M. Wt: 402.5 g/mol
InChI Key: MQILGCVJCPSKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7300(2),?]DODECA-2(6),3,9-TRIEN-7-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7300(2),?]DODECA-2(6),3,9-TRIEN-7-ONE involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include diazomethane and dioxan .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-2(6),3,9-TRIEN-7-ONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the sulfanylidene group.

    Reduction: This reaction can affect the tricyclic core.

    Substitution: This reaction can occur at the diethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to simpler tricyclic structures.

Scientific Research Applications

8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-2(6),3,9-TRIEN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-2(6),3,9-TRIEN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(3,4-DIETHOXYPHENYL)METHYL]-12-SULFANYLIDENE-5-THIA-1,8,10,11-TETRAAZATRICYCLO[7300(2),?]DODECA-2(6),3,9-TRIEN-7-ONE is unique due to its combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

8-[(3,4-diethoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one

InChI

InChI=1S/C18H18N4O3S2/c1-3-24-13-6-5-11(9-14(13)25-4-2)10-21-16(23)15-12(7-8-27-15)22-17(21)19-20-18(22)26/h5-9H,3-4,10H2,1-2H3,(H,20,26)

InChI Key

MQILGCVJCPSKQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S)OCC

Origin of Product

United States

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